molecular formula C8H14N2O2 B11916691 rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one

rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one

Cat. No.: B11916691
M. Wt: 170.21 g/mol
InChI Key: JIWZTSPWFUSTHR-POYBYMJQSA-N
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Description

rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one: is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both an oxazole and a pyrazine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclization reactions involving the formation of oxazole and pyrazine rings are often employed. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

    Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one can be compared with other similar compounds, such as:

    Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and exhibit a range of biological activities.

    Imidazo[1,2-a]pyrazines: These compounds have similar heterocyclic structures and are used in organic synthesis and drug development.

    1,2,3-Triazolo[4,5-b]pyrazine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactivity and biological activity .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(3S,8aR)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one

InChI

InChI=1S/C8H14N2O2/c1-6-4-12-8(2)5-9-3-7(11)10(6)8/h6,9H,3-5H2,1-2H3/t6-,8+/m0/s1

InChI Key

JIWZTSPWFUSTHR-POYBYMJQSA-N

Isomeric SMILES

C[C@H]1CO[C@]2(N1C(=O)CNC2)C

Canonical SMILES

CC1COC2(N1C(=O)CNC2)C

Origin of Product

United States

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